molecular formula C8H12ClNO B6165030 2-(ethylamino)phenol hydrochloride CAS No. 2694728-74-8

2-(ethylamino)phenol hydrochloride

Cat. No.: B6165030
CAS No.: 2694728-74-8
M. Wt: 173.6
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylamino)phenol hydrochloride is a substituted phenethylamine derivative characterized by a phenol ring with an ethylamino group (-NHCH₂CH₃) at the second position, forming a hydrochloride salt. Phenol derivatives with ethylamino substituents are often studied for their roles in neurotransmission, receptor binding, or as intermediates in synthetic chemistry .

Properties

CAS No.

2694728-74-8

Molecular Formula

C8H12ClNO

Molecular Weight

173.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylamino)phenol hydrochloride typically involves the reaction of 2-nitrophenol with ethylamine under reducing conditions. The nitro group is first reduced to an amino group, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-(Ethylamino)phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as sodium dichromate or Fremy’s salt.

    Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.

Common Reagents and Conditions:

    Oxidation: Sodium dichromate, Fremy’s salt

    Reduction: Sodium borohydride, tin(II) chloride

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound

Scientific Research Applications

2-(Ethylamino)phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(ethylamino)phenol hydrochloride involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the ethylamino group can interact with receptors and enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(ethylamino)phenol hydrochloride to structurally or functionally related compounds based on molecular features, applications, and research findings:

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Research Context
This compound C₈H₁₂ClNO 185.64 (theoretical) Phenol ring, ethylamino group Hypothesized: Research chemical, pharmaceutical intermediate
Dopamine hydrochloride () C₈H₁₂ClNO₂ 189.64 Catechol ring (3,4-dihydroxyphenyl), ethylamino Neurotransmitter, cardiovascular drug
Fluorexetamine hydrochloride () C₁₄H₁₈FNO·HCl 271.8 Fluorophenyl, cyclohexanone, ethylamino Research/forensic standard (arylcyclohexylamine class)
2-(Ethylamino)propiophenone HCl () C₁₁H₁₅ClNO 212.7 Propiophenone backbone, ethylamino Cathinone analog, stimulant research
25CN-NBOH hydrochloride () C₁₈H₂₀N₂O₃·HCl 360.8 Cyanophenyl, methoxy, ethylamino-phenoxy Serotonin receptor ligand research

Structural and Functional Differences

Phenol vs. Catechol Groups: this compound has a single hydroxyl group on the aromatic ring, contrasting with dopamine hydrochloride’s catechol (3,4-dihydroxyphenyl) structure. This reduces polarity and oxidative instability compared to dopamine, which is prone to rapid degradation .

Backbone Variations: Fluorexetamine and Methoxetamine () feature cyclohexanone rings with aryl substituents, enhancing lipophilicity and NMDA receptor affinity. In contrast, 2-(ethylamino)phenol’s planar phenol ring may favor interactions with monoamine transporters or adrenergic receptors . 2-(Ethylamino)propiophenone HCl () shares the ethylamino group but includes a ketone moiety, typical of cathinones, which increases stimulant effects via dopamine/norepinephrine reuptake inhibition .

Substituent Effects: Electron-withdrawing groups (e.g., fluorine in Fluorexetamine) or methoxy groups (e.g., 25CN-NBOH) alter receptor binding kinetics and metabolic stability. The hydroxyl group in 2-(ethylamino)phenol may facilitate hydrogen bonding, impacting solubility and bioavailability .

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